molecular formula C9H4BrClOS B1411139 7-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 1935390-73-0

7-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1411139
CAS No.: 1935390-73-0
M. Wt: 275.55 g/mol
InChI Key: FNEHTZMCHNATBL-UHFFFAOYSA-N
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Description

7-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by the introduction of a carbonyl chloride group. One common method includes:

    Bromination: Benzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.

    Carbonylation: The brominated benzothiophene is then reacted with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Coupling Reactions: The bromine atom at the 7-position can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under inert atmosphere conditions.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Resulting from coupling reactions involving the bromine atom.

Scientific Research Applications

7-Bromo-1-benzothiophene-2-carbonyl chloride is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.

    Materials Science: It is employed in the synthesis of organic semiconductors and other materials with electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack, while the bromine atom enables cross-coupling reactions to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    7-Bromo-1-benzothiophene-2-methyl ester: Contains a methyl ester group in place of the carbonyl chloride group.

Uniqueness

7-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEHTZMCHNATBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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